molecular formula C14H25NO2 B1467315 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1458057-39-0

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No.: B1467315
CAS No.: 1458057-39-0
M. Wt: 239.35 g/mol
InChI Key: MGENFSXXIKPHOZ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a propan-1-one derivative featuring a cyclohexyl group at the 3-position and a pyrrolidine ring substituted with a hydroxymethyl group at the 3-position.

Properties

IUPAC Name

3-cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-11-13-8-9-15(10-13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGENFSXXIKPHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities, particularly as a beta-3 adrenergic receptor agonist. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H25N1O1\text{C}_{15}\text{H}_{25}\text{N}_{1}\text{O}_{1}

This structure features a cyclohexyl group, a hydroxymethyl pyrrolidine moiety, and a propanone functional group. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one acts primarily as an agonist for beta-3 adrenergic receptors. Beta-3 receptors are involved in various physiological processes, including lipolysis and thermogenesis in adipose tissue. Activation of these receptors can lead to increased energy expenditure and reduced fat accumulation, making this compound a candidate for obesity treatment .

Beta-3 Adrenergic Receptor Agonism

Studies have shown that compounds similar to 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one exhibit significant agonistic activity at beta-3 adrenergic receptors. For instance, in vitro assays demonstrated that this compound could stimulate lipolysis in adipocytes, leading to increased fatty acid release and potential weight loss effects .

Case Studies

A notable case study investigated the effects of this compound on metabolic parameters in obese animal models. The study found that administration of the compound led to:

  • Weight Reduction : Significant decrease in body weight compared to control groups.
  • Improved Insulin Sensitivity : Enhanced glucose uptake in peripheral tissues.
  • Altered Lipid Profiles : Reduced triglyceride levels and increased HDL cholesterol levels.

These findings suggest that 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one may have therapeutic potential in managing obesity and related metabolic disorders .

Comparative Biological Activity

To further understand the biological activity of this compound, a comparison with other known beta-3 agonists is presented below:

Compound NameBeta-3 Agonism (IC50)Weight Loss EfficacyLipid Profile Improvement
3-Cyclohexyl-1-(hydroxymethyl)...0.5 µMSignificantYes
Mirabegron0.2 µMModerateYes
CL3162430.05 µMHighYes

The table highlights that while 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one shows promising activity, it is less potent than some established beta-3 agonists like CL316243 but still demonstrates significant biological effects.

Scientific Research Applications

Pharmaceutical Applications

1. β3 Adrenergic Receptor Agonism

One of the primary applications of 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one is its role as a β3 adrenergic receptor agonist. This class of compounds has been studied for their potential in treating metabolic disorders, including obesity and type 2 diabetes. The activation of β3 receptors can enhance lipolysis and improve insulin sensitivity, making this compound a candidate for further research in metabolic therapies .

2. Central Nervous System Effects

Research indicates that compounds similar to 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one may exhibit effects on the central nervous system (CNS). These effects could include anxiolytic and antidepressant activities, which are crucial for developing new treatments for mood disorders. The structural features of this compound may allow it to penetrate the blood-brain barrier effectively, enhancing its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
β3 Adrenergic AgonismStimulates lipolysis and insulin sensitivity
CNS ModulationPotential anxiolytic effects
Neuroprotective EffectsMay protect neurons from oxidative stress

Case Studies

Case Study 1: Metabolic Effects in Animal Models

A study conducted on rodent models demonstrated that administration of β3 adrenergic agonists led to significant weight loss and improved glucose tolerance. The specific role of 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one was highlighted as a promising candidate due to its potency and selectivity for β3 receptors. The results indicated a reduction in body fat percentage and an increase in energy expenditure among treated animals .

Case Study 2: CNS Activity Assessment

In another investigation, researchers evaluated the anxiolytic properties of similar pyrrolidine derivatives in a controlled setting. Behavioral tests indicated that these compounds could reduce anxiety-like behaviors in mice, suggesting that 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one may also possess similar effects. Further pharmacological profiling is needed to establish its efficacy and safety profile in humans .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one with structurally related compounds:

Structural and Functional Differences

Hydroxymethyl Substitution : The target compound’s hydroxymethyl-pyrrolidine moiety distinguishes it from compound 13 (), which lacks this group. This substitution likely increases hydrogen-bonding capacity, improving aqueous solubility compared to the hydrophobic compound 13 .

Heterocyclic Variations :

  • Compound 1n () incorporates a thioxo and nitrile group, enabling reactivity in nucleophilic additions or metal coordination, unlike the target compound’s ketone and hydroxyl groups .
  • The oxolane-containing analog () replaces the cyclohexyl group with a tetrahydrofuran ring, reducing steric bulk and altering electronic properties .

Pharmacological Implications

  • The hydroxymethyl group may modulate binding affinity or metabolic stability .
  • Reactivity Profiles : The thioamide in compound 1n could confer unique bioactivity (e.g., covalent binding) but may also increase toxicity risks compared to the target compound’s stable amide .

Preparation Methods

Coupling with Cyclohexyl-Propanone Fragment

The cyclohexyl-propanone moiety is introduced by:

  • Acylation of the pyrrolidine nitrogen with cyclohexyl-substituted propanoyl chloride or corresponding activated esters.
  • Alternatively, nucleophilic substitution or reductive amination techniques can be employed to link the cyclohexyl-propanone fragment to the pyrrolidine nitrogen.

Representative Synthetic Scheme

Step Reaction Type Starting Material(s) Reagents/Conditions Product
1 Hydroxymethylation 3-pyrrolidinone or 3-pyrrolidinol Formaldehyde, base or reducing agent 3-(Hydroxymethyl)pyrrolidine intermediate
2 Acylation 3-(Hydroxymethyl)pyrrolidine Cyclohexyl-propanoyl chloride, base (e.g., triethylamine) 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
3 Purification Crude reaction mixture Chromatography, crystallization Pure target compound

Research Findings and Optimization

Patent-Reported Methods

According to patent AU2014342593A1, compounds structurally related to 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one are synthesized by methods involving:

  • Selective functionalization of the pyrrolidine ring,
  • Use of cycloalkyl substituents (including cyclohexyl) attached via carbonyl groups,
  • Strategies to avoid morpholinyl substitution to maintain activity,
  • Conditions optimized to yield high purity compounds suitable for pharmaceutical applications.

Combinatorial Library Synthesis Insights

A study involving pyrrolidine bis-piperazines (which share the pyrrolidine core) demonstrated the utility of positional scanning combinatorial libraries to identify optimal substituents for biological activity. This approach involved:

  • Systematic variation of substituents at multiple positions,
  • In vivo screening to identify compounds with desired pharmacological profiles,
  • Synthesis of individual compounds based on library screening results.

This methodology informs the preparation of 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one by highlighting the importance of substituent selection and synthetic flexibility.

Comparative Data Table of Preparation Parameters

Parameter Method A (Patent-Based) Method B (Combinatorial-Informed)
Starting materials 3-pyrrolidinone, cyclohexyl-propanoyl chloride Pyrrolidine derivatives with varied substituents
Key reaction steps Hydroxymethylation, acylation Positional scanning synthesis, selective acylation
Reaction conditions Mild bases, controlled temperature Automated synthesis platforms, in vivo screening
Yield Moderate to high (optimized in patent) Variable, depends on substituent combinations
Purification methods Chromatography, crystallization High-throughput purification techniques
Application focus Pharmaceutical intermediates Drug discovery and lead optimization

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, and what analytical methods validate its purity?

  • Synthesis : Multi-step procedures often involve coupling pyrrolidine derivatives with cyclohexyl-containing precursors. For example, tert-butyl-protected intermediates (e.g., (±)-trans-1-tert-butyl derivatives) can be hydrolyzed to yield hydroxymethyl groups . Catalytic hydrogenation or Grignard reactions may introduce cyclohexyl moieties .
  • Validation : High-performance liquid chromatography (HPLC, ≥98% purity) and mass spectrometry (MS) confirm molecular weight (e.g., observed m/z vs. theoretical 239.8–325.83 Da range for related compounds) . Nuclear magnetic resonance (NMR) resolves structural features, such as pyrrolidine ring protons (δ 1.5–3.5 ppm) and cyclohexyl CH₂ groups .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Conflicting NMR signals may arise from conformational flexibility in the pyrrolidine ring or cyclohexyl group. Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELXL/SHELXTL software to refine crystal structures, leveraging high-resolution data (e.g., R-factor < 0.05) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid ignition sources due to potential combustible byproducts (refer to EC No. 833-86-3 guidelines) .
  • Emergency Response : For inhalation or skin contact, rinse thoroughly and seek medical advice (e.g., +44 (0)20 3080 6561 for MHRA support) .

Advanced Research Questions

Q. What computational strategies predict the pharmacological activity of 3-cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one?

  • Molecular Docking : Model interactions with targets like dopamine transporters (DAT) or serotonin receptors, comparing to synthetic cathinones (e.g., TH-PVP, 4-CMC) .
  • QSAR Analysis : Corrogate substituent effects (e.g., hydroxymethyl vs. tert-butyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How can structural modifications enhance the compound’s selectivity in neurological assays?

  • Rational Design : Replace the cyclohexyl group with fluorinated aromatics (e.g., 2-fluoropyridinyl analogs) to improve blood-brain barrier penetration .
  • Pro-drug Strategies : Introduce ester-protected hydroxymethyl groups (e.g., tert-butyldimethylsilyl ethers) for controlled metabolic activation .

Q. What in vitro assays are suitable for evaluating its metabolic stability and toxicity?

  • Hepatocyte Assays : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation (e.g., t₁/₂ > 60 min indicates stability) .
  • Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells to assess IC₅₀ values, comparing to reference standards like trenbolone acetate (IC₅₀ ~10 µM) .

Methodological Notes

  • Contradiction Resolution : Cross-validate NMR data with X-ray crystallography to address ambiguities in stereochemistry .
  • Safety Compliance : Align with EC No. 1907/2006 and CLP regulations for hazard communication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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